
4-Fluor-L-Phenylalaninmethylester, HCl
Übersicht
Beschreibung
4-Fluoro-L-phenylalanine methyl ester, HCl is a chemical compound with the CAS Number: 64231-55-6 . Its molecular weight is 233.67 and its IUPAC name is methyl (2S)-2-amino-3-(4-fluorophenyl)propanoate hydrochloride . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12FNO2.ClH/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m0./s1 . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 233.67 .Wissenschaftliche Forschungsanwendungen
Enzyminhibitionstudien
4-Fluor-L-Phenylalaninmethylester, HCl: wird in Enzyminhibitionstudien aufgrund seiner strukturellen Ähnlichkeit zu Phenylalanin eingesetzt. Forscher verwenden es, um die Bindungs- und Hemmmechanismen von Enzymen zu untersuchen, die normalerweise Phenylalanin als Substrat verwenden. Dies kann zur Entwicklung neuer Therapeutika führen, die auf Krankheiten abzielen, bei denen solche Enzyme eine entscheidende Rolle spielen .
Verbesserung der Proteinstabilität
Die Einarbeitung von fluorierten Aminosäuren wie 4-Fluor-L-Phenylalanin in Proteine kann ihre katabolische Stabilität deutlich verbessern. Dies ist besonders vorteilhaft bei der Entwicklung von therapeutischen Proteinen und peptidbasierten Impfstoffen, bei denen eine erhöhte Stabilität die Wirksamkeit und Haltbarkeit verbessern kann .
Positronen-Emissions-Tomographie (PET)-Bildgebung
Fluorierte Phenylalanine sind wertvoll in der PET-Bildgebung für TumörokosystemeThis compound kann aufgrund seines Fluorgehalts als Tracer verwendet werden und liefert Einblicke in die metabolische Aktivität innerhalb von Tumoren .
Arzneimittelentwicklung
Die Einführung von Fluoratomen in pharmazeutische Verbindungen kann ihre biophysikalischen und chemischen Eigenschaften verbessernThis compound dient als Baustein bei der Synthese von fluorierten Medikamenten und verbessert Eigenschaften wie Membranpermeabilität, Stabilität und Bioverfügbarkeit .
Peptidsynthese
Diese Verbindung wird bei der Synthese von Peptiden verwendet, wobei die Einführung von Fluor die Peptidstruktur, -stabilität und -funktion verändern kann. Es ermöglicht Forschern, die Auswirkungen der Fluorierung auf das Peptidverhalten und die Wechselwirkungen zu untersuchen .
Protein Faltung und Konformationsstudien
Die einzigartigen Eigenschaften von fluorierten Aminosäuren ermöglichen es Wissenschaftlern, die Protein Faltung und Konformation zu untersuchen. Durch den Austausch von natürlichen Aminosäuren mit This compound können Forscher Veränderungen in der Proteinstruktur und Stabilität beobachten .
Therapeutische Protein-Engineering
Das Engineering von therapeutischen Proteinen mit fluorierten Aminosäuren wie 4-Fluor-L-Phenylalanin kann zu verbesserten therapeutischen Eigenschaften führen, wie z. B. erhöhte Resistenz gegen proteolytischen Abbau und verbesserte Bindungsaffinität zu Zielstrukturen .
Studium von Protein-Protein-Wechselwirkungen
Die geringe Größe und hohe Elektronegativität des Fluoratoms machen This compound zu einem interessanten Werkzeug für das Studium von Protein-Protein-Wechselwirkungen. Seine Einarbeitung in Proteine kann beeinflussen, wie sie miteinander interagieren, und wertvolle Einblicke in komplexe biologische Prozesse liefern .
Wirkmechanismus
Target of Action
As a derivative of phenylalanine, it may interact with enzymes and receptors that metabolize or bind to phenylalanine .
Mode of Action
As a phenylalanine derivative, it might interact with its targets in a similar manner to phenylalanine
Biochemical Pathways
Given its structural similarity to phenylalanine, it may be involved in pathways related to phenylalanine metabolism .
Pharmacokinetics
Its bioavailability could be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
As a phenylalanine derivative, it might have similar effects to phenylalanine at the molecular and cellular level .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 4-Fluoro-L-phenylalanine Methyl Ester, Hydrochloride .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
4-Fluoro-L-phenylalanine methyl ester, HCl plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The fluorine atom in its structure can influence the compound’s acidity, basicity, hydrophobicity, and overall reactivity. This compound is known to interact with enzymes involved in amino acid metabolism, such as phenylalanine hydroxylase and tyrosine aminotransferase. These interactions can lead to the inhibition or activation of these enzymes, affecting the metabolic pathways they regulate .
Cellular Effects
The effects of 4-Fluoro-L-phenylalanine methyl ester, HCl on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the incorporation of 4-Fluoro-L-phenylalanine methyl ester, HCl into proteins can affect protein folding, stability, and interactions with other cellular components. Additionally, it can modulate the activity of ribosomes during protein synthesis, leading to changes in the expression of specific genes .
Molecular Mechanism
At the molecular level, 4-Fluoro-L-phenylalanine methyl ester, HCl exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in their activity and function. For example, the fluorine atom in the compound can form strong covalent bonds with carbon atoms in the active sites of enzymes, altering their catalytic properties. Additionally, 4-Fluoro-L-phenylalanine methyl ester, HCl can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluoro-L-phenylalanine methyl ester, HCl can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term exposure to 4-Fluoro-L-phenylalanine methyl ester, HCl can lead to changes in cellular function, such as alterations in metabolic pathways and gene expression profiles .
Dosage Effects in Animal Models
The effects of 4-Fluoro-L-phenylalanine methyl ester, HCl can vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and enzyme activity. Studies have shown that there are threshold effects, where a certain dosage is required to observe noticeable changes in cellular processes. Additionally, high doses of 4-Fluoro-L-phenylalanine methyl ester, HCl can be toxic, leading to adverse effects such as organ damage and impaired physiological functions .
Metabolic Pathways
4-Fluoro-L-phenylalanine methyl ester, HCl is involved in several metabolic pathways, including those related to amino acid metabolism and protein synthesis. This compound can interact with enzymes such as phenylalanine hydroxylase and tyrosine aminotransferase, influencing the flux of metabolites through these pathways. The presence of the fluorine atom can also affect the overall metabolic flux, leading to changes in the levels of various metabolites .
Transport and Distribution
The transport and distribution of 4-Fluoro-L-phenylalanine methyl ester, HCl within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by amino acid transporters, such as the L-type amino acid transporter 1 (LAT1). Once inside the cell, 4-Fluoro-L-phenylalanine methyl ester, HCl can bind to various intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 4-Fluoro-L-phenylalanine methyl ester, HCl can affect its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may be localized to the endoplasmic reticulum, where it can influence protein folding and processing. Additionally, the presence of the fluorine atom can affect the compound’s interactions with other biomolecules within these compartments .
Eigenschaften
IUPAC Name |
methyl (2S)-2-amino-3-(4-fluorophenyl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2.ClH/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEHCZJLZDLUAW-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64231-55-6 | |
| Record name | L-Phenylalanine, 4-fluoro-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64231-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




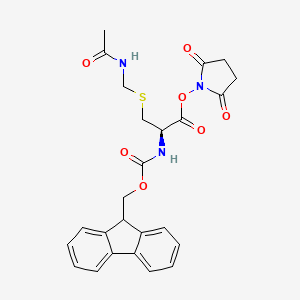
![3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1442774.png)

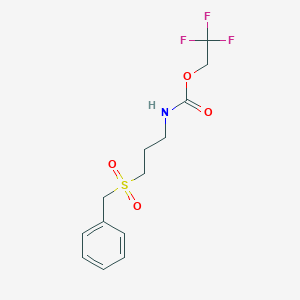

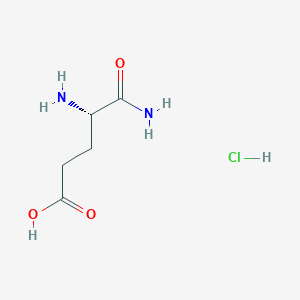

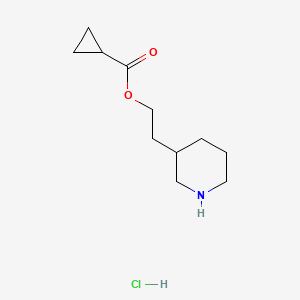
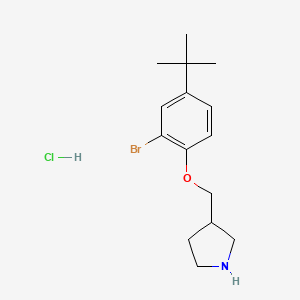
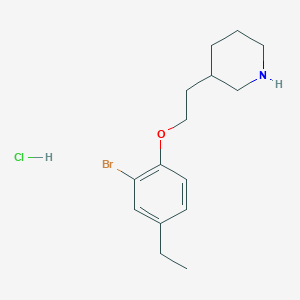
![3-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1442786.png)
![3-{[(3-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1442788.png)
